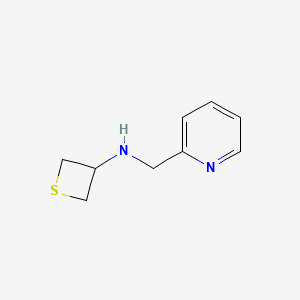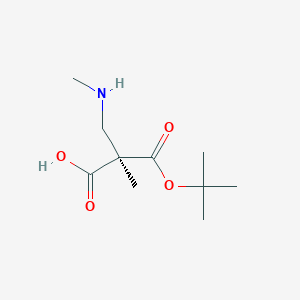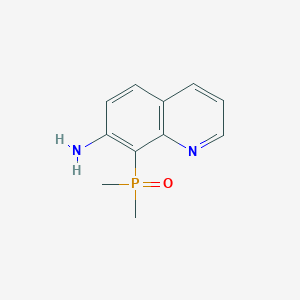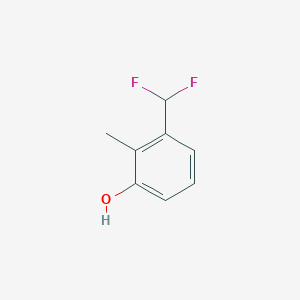
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ketones or aldehydes under acidic or basic conditions.
Methylation: The methyl group at the 6-position can be introduced via alkylation reactions using methyl iodide or similar reagents.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran group can be attached through nucleophilic substitution reactions, often involving the reaction of a suitable alcohol with a halogenated precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the bromine atom or the indazole ring, leading to debromination or hydrogenation products.
Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under mild to moderate conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of debrominated or hydrogenated derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, receptor binding, and cellular pathways. Its structural features make it a candidate for investigating the biological activity of indazole derivatives.
Medicine
In medicinal chemistry, this compound is of interest due to its potential pharmacological properties. Indazole derivatives are known for their anti-inflammatory, anticancer, and antimicrobial activities. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials, agrochemicals, and pharmaceuticals. Its versatility makes it a valuable intermediate in the synthesis of various industrial products.
Mecanismo De Acción
The mechanism of action of 5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The bromine atom and the hydroxyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1H-indazole: Lacks the methyl and tetrahydropyran groups, making it less complex.
6-Methyl-1H-indazole: Lacks the bromine and tetrahydropyran groups.
1-(Tetrahydro-2H-pyran-2-yl)-1H-indazole: Lacks the bromine and methyl groups.
Uniqueness
5-Bromo-6-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-ol is unique due to the combination of its substituents. The presence of the bromine atom, methyl group, and tetrahydropyran moiety provides a distinct set of chemical properties and potential biological activities that are not found in simpler indazole derivatives.
This compound’s unique structure allows for a wide range of chemical modifications and applications, making it a valuable target for further research and development.
Propiedades
Fórmula molecular |
C13H15BrN2O2 |
|---|---|
Peso molecular |
311.17 g/mol |
Nombre IUPAC |
5-bromo-6-methyl-1-(oxan-2-yl)indazol-4-ol |
InChI |
InChI=1S/C13H15BrN2O2/c1-8-6-10-9(13(17)12(8)14)7-15-16(10)11-4-2-3-5-18-11/h6-7,11,17H,2-5H2,1H3 |
Clave InChI |
LRUHQYQRBSBDQC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=NN2C3CCCCO3)C(=C1Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



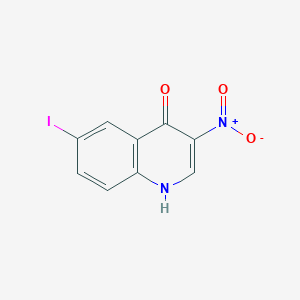
![(3aR,4R,9bR)-1-tert-butyl 4-ethyl 8-broMo-3,3a,4,5-tetrahydro-1H-pyrrolo[3,2-c]quinoline-1,4(2H,9bH)-dicarboxylate](/img/structure/B12956970.png)
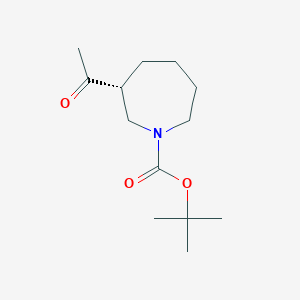
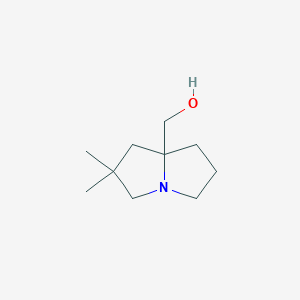
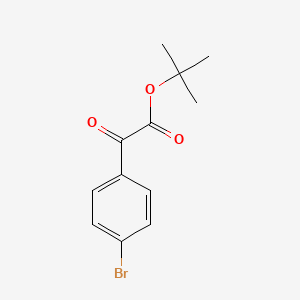
![Pyrrolo[3,4-b]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 5-(1,1-dimethylethyl) 2-ethyl ester, (2R,3aS,6aS)-rel-](/img/structure/B12956993.png)
![1',4-Dimethylspiro[indoline-3,4'-piperidine]](/img/structure/B12957009.png)
